molecular formula C11H15NO3 B8800891 3,4-Diethoxybenzamide CAS No. 349446-71-5

3,4-Diethoxybenzamide

Cat. No.: B8800891
CAS No.: 349446-71-5
M. Wt: 209.24 g/mol
InChI Key: IOQPOZSYGWIDCU-UHFFFAOYSA-N
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Description

3,4-Diethoxybenzamide is an aromatic amide derivative characterized by two ethoxy (-OCH₂CH₃) substituents at the 3- and 4-positions of the benzene ring and an amide (-CONH₂) group. For instance, N-(4-bromophenyl)-3,4-diethoxybenzamide (MW: 364.24 g/mol, logP: 3.97) highlights the compound’s versatility as a synthetic intermediate in pharmaceutical research .

Properties

CAS No.

349446-71-5

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3,4-diethoxybenzamide

InChI

InChI=1S/C11H15NO3/c1-3-14-9-6-5-8(11(12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H2,12,13)

InChI Key

IOQPOZSYGWIDCU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3,4-Diethoxybenzamide with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Hydrogen Bond Donors Hydrogen Bond Acceptors Key Applications References
3,4-Diethoxybenzamide C₁₁H₁₅NO₃ 209.24* ~3.5* 1 4 Pharmacological intermediates
3,4-Dimethoxybenzamide C₉H₁₁NO₃ 181.19 ~2.8 1 4 Reference standards
3,4-Diethoxybenzoic Acid C₁₁H₁₄O₄ 210.23 ~2.5 1 4 Synthetic precursor
N-(4-Bromophenyl)-3,4-diethoxybenzamide C₁₇H₁₈BrNO₃ 364.24 3.97 1 4 Drug development intermediates
3,4-Diethoxybenzhydrazide C₁₁H₁₆N₂O₃ 224.26 ~3.0* 2 4 Enzyme inhibition studies

*Estimated based on structural analogs.

Key Observations:
  • Ethoxy vs. Methoxy Substitution: Replacing methoxy (-OCH₃) with ethoxy (-OCH₂CH₃) groups increases molecular weight and logP (e.g., 3,4-Diethoxybenzamide vs.
  • Amide vs. Carboxylic Acid : 3,4-Diethoxybenzoic Acid (logP ~2.5) is more polar than its amide counterpart due to the ionizable carboxylic acid group, affecting solubility and reactivity in synthetic pathways .
  • Derivative Functionalization : Adding a bromophenyl group (e.g., N-(4-bromophenyl)-3,4-diethoxybenzamide) increases molecular weight and logP, which may improve target binding affinity in drug design .
3,4-Diethoxybenzamide Derivatives
  • 3,4-Diethoxybenzhydrazide (MW: 224.26 g/mol): The hydrazide group introduces additional hydrogen-bonding capacity, making it useful in enzyme inhibition studies .

Research Findings

  • Lipophilicity-Bioactivity Relationship : Ethoxy-substituted benzamides exhibit higher logP values than methoxy analogs, correlating with improved blood-brain barrier penetration in CNS-targeting drugs .
  • Synthetic Flexibility : The amide group in 3,4-Diethoxybenzamide allows for diverse derivatization, as seen in bromophenyl and thiadiazole hybrids, which show enhanced specificity in receptor binding .
  • Stability Considerations : Ethoxy groups confer greater hydrolytic stability compared to esters or carboxylic acids, making 3,4-Diethoxybenzamide a robust intermediate in prolonged pharmacological studies .

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